6-(2-ethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Overview
Description
6-(2-ethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a useful research compound. Its molecular formula is C15H12N2O3 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.08479225 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Applications
6-(2-ethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione and its derivatives have shown significant potential in antiviral research. A study by Rashan et al. (1989) detailed the synthesis of a related compound, 6-(p-ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione, and explored its in vitro activity against RNA-containing influenza viruses types A and B. This research highlighted the compound's promising antiviral properties at concentrations with no cytotoxic effects on MRC-5 cells in tissue culture (Rashan et al., 1989).
Optoelectronic Applications
The compound has also been utilized in the development of optoelectronic materials. Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte for use as an electron transport layer in inverted polymer solar cells. The research emphasized the electron-deficient nature of the diketopyrrolopyrrole (DPP) backbone, integral to the compound, which endows it with high conductivity and electron mobility (Hu et al., 2015).
Synthetic Chemistry and Material Science
Saraswat and Pandey (2017) focused on synthesizing and characterizing derivatives of 6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, indicating its importance in the creation of novel chemical combinations with potential therapeutic applications (Saraswat & Pandey, 2017). Additionally, studies on the mild synthesis and photophysical properties of symmetrically substituted diketopyrrolopyrrole derivatives, as reported by Zhang et al. (2014), highlight the compound's significance in the synthesis of novel organic materials with potential biological applications (Zhang et al., 2014).
Polymer Science
The compound's derivatives have been explored in polymer science as well. Beyerlein and Tieke (2000) discussed the synthesis of photoluminescent conjugated polymers containing diketopyrrolopyrrole (DPP) units, demonstrating its application in electronic materials (Beyerlein & Tieke, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(2-ethoxyphenyl)pyrrolo[3,4-b]pyridine-5,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-12-8-4-3-7-11(12)17-14(18)10-6-5-9-16-13(10)15(17)19/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNNOQSNWGXTDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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